molecular formula C15H22N6 B14128760 3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine CAS No. 89293-01-6

3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine

Cat. No.: B14128760
CAS No.: 89293-01-6
M. Wt: 286.38 g/mol
InChI Key: OOYOPUDNAVZQPX-UHFFFAOYSA-N
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Description

3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. It features a piperazine ring substituted with a phenylpropyl group and a triazole ring, which are known to contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylpropyl Group: The piperazine ring is then alkylated with 3-phenylpropyl halide in the presence of a base such as potassium carbonate.

    Formation of the Triazole Ring: The triazole ring is introduced by reacting the substituted piperazine with hydrazine and a suitable aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and triazole rings are known to interact with biological macromolecules, potentially modulating their activity. This compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(3-Chlorophenyl)piperazin-1-yl)propanol
  • 3-(4-(Substituted)-piperazin-1-yl)cinnolines
  • 3-(Piperazin-1-yl)-1,2-benzothiazole

Uniqueness

3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activity. The combination of the phenylpropyl group and the triazole ring differentiates it from other piperazine derivatives, potentially offering unique therapeutic benefits.

Properties

CAS No.

89293-01-6

Molecular Formula

C15H22N6

Molecular Weight

286.38 g/mol

IUPAC Name

3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C15H22N6/c16-14-17-15(19-18-14)21-11-9-20(10-12-21)8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H3,16,17,18,19)

InChI Key

OOYOPUDNAVZQPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=NNC(=N3)N

Origin of Product

United States

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